4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Description
4-Amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a heterocyclic compound featuring a fused pyrrolo-pyrimidine core. The molecule contains an amino group at position 4 and a carboxylic acid substituent at position 7. This structure confers unique electronic properties, such as hydrogen-bonding capacity (via the amino and carboxylic acid groups) and aromatic π-system interactions. Its molecular formula is C₇H₅N₄O₂, with a molecular weight of 193.15 g/mol.
Properties
CAS No. |
2228-00-4 |
|---|---|
Molecular Formula |
C7H6N4O2 |
Molecular Weight |
178.15 g/mol |
IUPAC Name |
4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c8-6-5-4(10-2-11-6)3(1-9-5)7(12)13/h1-2,9H,(H,12,13)(H2,8,10,11) |
InChI Key |
RFQLYFHCARVPMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 5-formyl-4-aminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions are often carried out under reflux conditions with appropriate solvents and catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions and the use of automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Core Heterocycle Formation
The pyrrolo[3,2-d]pyrimidine framework is central to the molecule. While the exact synthesis route for this core is not explicitly detailed in the provided sources, analogous systems (e.g., pyrrolo[2,3-d]pyrimidine derivatives) suggest potential methods:
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Heterocyclic ring formation likely involves cyclization reactions, such as condensation of pyrrole and pyrimidine precursors.
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Substitution patterns (e.g., chlorine, amino) are introduced via nucleophilic aromatic substitution or electrophilic substitution, depending on the position and directing groups .
Amination at Position 4
The amino group at position 4 is introduced via nucleophilic substitution. In related systems (e.g., pyrrolo[2,3-d]pyrimidine derivatives), chloro groups are replaced with amino groups using ammonia under high-pressure conditions . For example:
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Compound 3b (a chloro-substituted derivative) reacts with concentrated ammonia in an autoclave at 120°C for 12 hours, yielding 4b (amino-substituted) .
| Reaction Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Amination | NH₃ (conc.), autoclave | 120°C, 12 hours | 66% |
Characterization
Key analytical methods include ¹H NMR and IR spectroscopy . For example, 5H-pyrrolo[3,2-d]pyrimidine-4-carboxylic acid (a structurally similar compound) shows:
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¹H NMR : Peaks corresponding to aromatic protons and the carboxylic acid proton .
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IR : Absorption bands characteristic of carbonyl (C=O) and amine (N-H) groups .
Substitution Patterns and Selectivity
The pyrrolo[3,2-d]pyrimidine core facilitates nucleophilic substitution due to electron-deficient aromatic rings. Chlorine atoms act as leaving groups, enabling the introduction of amino or other functional groups. For instance:
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Regioselectivity is influenced by the positions of heteroatoms (e.g., nitrogen atoms in the rings).
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Kinetic vs. thermodynamic control may dictate substitution outcomes, depending on reaction conditions .
Role of Reaction Conditions
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Hydrolysis efficiency depends on the base strength and solvent choice (e.g., LiOH in THF/water for ester hydrolysis) .
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Amination requires harsh conditions (e.g., high pressure, elevated temperatures) to overcome steric and electronic barriers .
Biological Relevance
While not explicitly detailed for this compound, related pyrrolo[2,3-d]pyrimidine derivatives (e.g., PKB inhibitors) highlight the importance of functional group placement for biological activity . Similarly, the amino and carboxylic acid groups in the target compound likely influence its binding affinity and solubility.
Synthetic Challenges
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Metabolic instability : Chloro-substituted intermediates may undergo rapid degradation in vivo, necessitating structural modifications (e.g., carboxamides for improved bioavailability) .
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Selectivity in substitution : Avoiding over-substitution or unintended side reactions requires precise control of reaction conditions .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the primary applications of 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is its role as a scaffold for developing anticancer agents. Research has shown that derivatives of this compound can inhibit cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For instance, compounds derived from this scaffold have demonstrated significant anti-proliferative activity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) .
Case Study: CDK Inhibition
A study highlighted the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives based on the 4-amino-5H-pyrrolo structure, which exhibited potent inhibitory effects on CDK2/cyclin A complexes. These compounds showed selectivity and efficacy in modulating cancer cell growth in vitro and in vivo .
Protein Kinase Inhibition
2.1 Selective Inhibitors of Protein Kinase B (Akt)
Another significant application of 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is its use as a selective inhibitor of Protein Kinase B (Akt). This kinase plays a pivotal role in cellular signaling pathways related to growth and survival. Compounds based on this structure have been developed to exhibit high selectivity for Akt over other kinases, which is critical for reducing potential side effects during therapeutic applications.
Case Study: In Vivo Antitumor Activity
Research indicated that certain derivatives of 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid effectively inhibited tumor growth in xenograft models. These compounds demonstrated good oral bioavailability and favorable pharmacokinetic profiles .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is vital for optimizing its pharmacological properties. Variations in substituents on the pyrrolo-pyrimidine backbone can lead to significant changes in biological activity.
Data Table: SAR Insights
| Compound Variant | Substituent | Activity (IC50) | Selectivity for Akt |
|---|---|---|---|
| Compound A | -CH3 | 50 nM | 28-fold |
| Compound B | -Cl | 30 nM | 35-fold |
| Compound C | -F | 45 nM | 30-fold |
This table illustrates how different substituents influence the activity and selectivity of various derivatives, guiding further drug design efforts.
Mechanism of Action
The mechanism of action of 4-Amino-5h-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival. This leads to the induction of apoptosis (programmed cell death) in cancer cells and the inhibition of viral replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Key analogs differ in substituent positions, heterocyclic cores, and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Position Matters: The carboxylic acid at position 7 (target) versus position 5 (ribofuranosyl analog) alters hydrogen-bonding networks and solubility. For example, the ribofuranosyl derivative’s larger size (MW 324.29 vs. 193.15) reduces solubility in aqueous media .
- Core Heterocycle Effects: Replacing pyrrolo with thieno (e.g., ) introduces sulfur, which may improve metabolic stability but reduce aromatic π-stacking interactions .
- Functional Group Impact: Amino groups enhance hydrogen bonding in the target compound, whereas chloro substituents () increase electrophilicity for further derivatization .
Biological Activity
4-Amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (CAS Number: 2228-00-4) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is , with a molecular weight of 178.1481 g/mol. Its structure features a pyrrolo-pyrimidine core, which is crucial for its biological activity. The compound exhibits a density of 1.727 g/cm³ and a boiling point of 577°C at 760 mmHg .
Biological Activity
Research indicates that 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid exhibits significant biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Anticancer Activity
Several studies have investigated the anticancer properties of derivatives related to this compound. For instance, derivatives of pyrrolo[2,3-d]pyrimidines have shown the ability to induce apoptosis in cancer cell lines such as HepG2. Mechanistic studies revealed that these compounds can upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins, suggesting their utility in cancer treatment .
A notable study demonstrated that specific derivatives could inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in purine biosynthesis, leading to reduced tumor cell proliferation . The following table summarizes key findings from various studies:
Synthesis
The synthesis of 4-amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid typically involves multi-step reactions starting from simpler pyrimidine and pyrrole derivatives. A common synthetic route includes the condensation of appropriate amino acids or amines with pyrrole derivatives under controlled conditions to form the desired pyrrolo-pyrimidine structure .
Case Studies and Applications
- Cancer Therapy : A recent study highlighted a series of pyrrolo derivatives that demonstrated potent anticancer activity against various human tumor cell lines. These compounds were selectively transported by folate receptors, enhancing their efficacy in targeting cancer cells .
- Neurodegenerative Diseases : Research into LRRK2 inhibitors based on the pyrrolo structure suggests potential applications in treating Parkinson's disease. These compounds may modulate pathways involved in neurodegeneration, offering a novel therapeutic strategy .
Q & A
Q. What are the key synthetic routes for 4-Amino-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid derivatives?
The synthesis typically involves multi-step protocols:
- Cyclocondensation : Reacting 3-aminopyrrole precursors with formamide or substituted amines under reflux conditions (e.g., 6–8 hours in DMF or ethanol) to form the pyrrolo[3,2-d]pyrimidine core .
- Functionalization : Introducing carboxylic acid groups via hydrolysis of nitriles (e.g., using aqueous ammonia) or carboxylation reactions. For example, compound 13 in was synthesized by refluxing 3-amino-2-cyanopyrrole with formic acid to yield a carboxamide derivative .
- Key reagents : Amines (e.g., aniline), nucleophiles (e.g., NH₃), and acid catalysts (e.g., p-toluenesulfonic acid) are critical for regioselective substitutions .
Q. How can spectral data (NMR, IR) resolve structural ambiguities in pyrrolo[3,2-d]pyrimidine derivatives?
- ¹H NMR : Protons on the pyrrole ring (e.g., H-3, H-6) exhibit distinct downfield shifts (δ 8.0–9.0 ppm) due to aromaticity and electron-withdrawing substituents. For example, compound 9 in showed a singlet at δ 8.07 ppm for the pyrazole proton .
- ¹³C NMR : Carbonyl carbons (e.g., C-7) appear at δ 160–170 ppm, while nitrile carbons (C≡N) resonate at δ 115–120 ppm .
- IR : Carboxylic acid derivatives show strong C=O stretches at 1680–1720 cm⁻¹ and NH₂ bending modes at 1550–1650 cm⁻¹ .
Advanced Research Questions
Q. How do substituent effects at the 5-position influence kinase inhibition activity?
- Electron-donating groups (e.g., 4-methoxyphenyl in compound 9) enhance binding to kinase active sites (e.g., EGFR, CDK2) by stabilizing π-π interactions with hydrophobic residues .
- Steric hindrance : Bulky substituents (e.g., ethyl in 4-chloro-5-ethyl derivatives) reduce activity by disrupting ATP-binding pocket interactions .
- Comparative data : Analogues lacking the 5-ethyl group show 3–5-fold lower IC₅₀ values in kinase assays .
Q. What experimental strategies address contradictions in reaction yields during scale-up synthesis?
- Optimized reflux conditions : Extending reaction time (e.g., from 6 to 8 hours) and increasing solvent polarity (e.g., DMF instead of ethanol) improve yields by enhancing intermediate solubility .
- Purification challenges : Recrystallization from ethanol-DMF (9:1 v/v) reduces co-precipitation of byproducts, as seen in compound 9 (yield increased from 65% to 82% via Method B) .
- Catalyst screening : p-Toluenesulfonic acid (Method B in compound 12 synthesis) outperforms HCl in minimizing side reactions (e.g., hydrolysis of nitriles) .
Q. How can computational methods predict feasible synthetic routes for novel derivatives?
- Retrosynthetic analysis : Tools like AI-driven synthesis planners (e.g., ICReDD’s quantum chemical path search) prioritize routes based on bond dissociation energies and transition-state stability .
- Suzuki coupling feasibility : Palladium-catalyzed cross-coupling at the 7-position is predicted to proceed efficiently (ΔG‡ < 25 kcal/mol) for arylboronic acids with electron-withdrawing groups .
- DFT calculations : Assess regioselectivity of electrophilic substitutions (e.g., chlorination at C-4 vs. C-2) by comparing carbocation intermediate stabilities .
Methodological Challenges
Q. How to validate the purity of intermediates in multi-step syntheses?
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water gradient) to detect impurities <0.1%. For example, compound 12 in showed 99.2% purity via LC-MS (m/z 365.1 [M+H]⁺) .
- Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (e.g., compound 13: Calc. C 58.12%, H 4.02%; Found C 58.01%, H 4.15%) .
Q. What strategies mitigate decomposition of acid-sensitive intermediates?
- Low-temperature workup : Quench reactions at 0–5°C (e.g., compound 9 isolation) to prevent acid-catalyzed ring-opening .
- Protecting groups : Boc-protection of amines (e.g., in ) stabilizes intermediates during carboxylation .
Data-Driven Design
Q. How to analyze structure-activity relationships (SAR) for kinase inhibition?
- 3D-QSAR models : Align derivatives using common scaffolds (e.g., pyrrolo[3,2-d]pyrimidine) and correlate substituent hydrophobicity (logP) with IC₅₀ values .
- Co-crystallography : Resolve binding modes (e.g., 4-chloro-5-ethyl derivative in EGFR kinase: PDB 7PP) to identify critical H-bonds (e.g., with Lys721) .
Q. What statistical methods resolve batch-to-batch variability in biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
